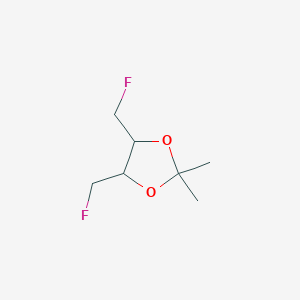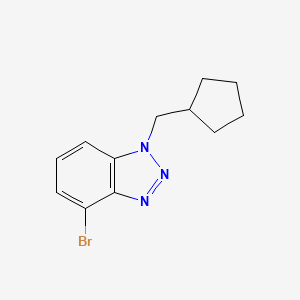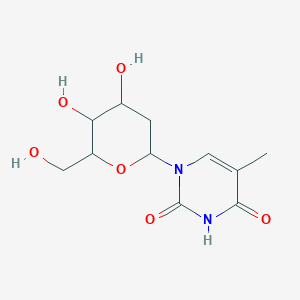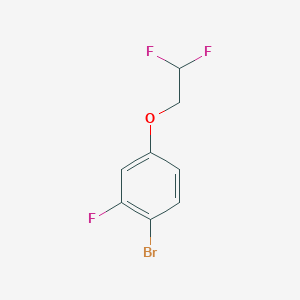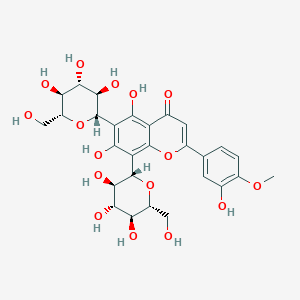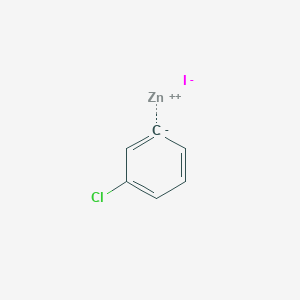
5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C13H12OS It features a thiophene ring substituted with a 2,4-dimethylphenyl group and an aldehyde functional group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation of 2,4-dimethylbenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid.
Reduction: 5-(2,4-Dimethylphenyl)thiophene-2-methanol.
Substitution: 5-(2,4-Dimethylphenyl)-3-bromothiophene-2-carbaldehyde.
科学的研究の応用
5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the thiophene ring may interact with biological membranes, affecting their function and integrity.
類似化合物との比較
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Features a diphenylamino group instead of the dimethylphenyl group.
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups on the thiophene ring.
5-Thiophen-2-ylmethylen-2-thioxothiazolidin-4-one: Contains a thioxothiazolidinone moiety.
Uniqueness
5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C13H12OS |
|---|---|
分子量 |
216.30 g/mol |
IUPAC名 |
5-(2,4-dimethylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H12OS/c1-9-3-5-12(10(2)7-9)13-6-4-11(8-14)15-13/h3-8H,1-2H3 |
InChIキー |
JBPQQMRHKDWJLP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=CC=C(S2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3,4,5-triacetyloxy-6-[4-[(E)-methoxyiminomethyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12087355.png)
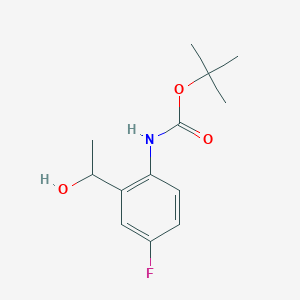

![4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12087370.png)
![(S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt)](/img/structure/B12087375.png)
